Boc-DL-Glu(Obzl)-OH
CAS No.: 117997-81-6
Cat. No.: VC21537414
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117997-81-6 |
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Molecular Formula | C17H23NO6 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Standard InChI Key | AJDUMMXHVCMISJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Chemical Structure and Properties
Physical and Chemical Properties
Boc-DL-Glu(Obzl)-OH exhibits specific physical and chemical properties that are important to consider when utilizing it in laboratory settings. These properties determine its handling requirements, storage conditions, and reactivity in synthetic procedures.
Table 1: Physical and Chemical Properties of Boc-DL-Glu(Obzl)-OH
Property | Value | Notes |
---|---|---|
Molecular Formula | C17H23NO6 | Contains carbon, hydrogen, nitrogen, and oxygen |
Molecular Weight | 337.4 g/mol | Moderate molecular weight for a protected amino acid |
Physical State | Solid | Typically exists as a white to off-white crystalline powder |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | Standardized chemical notation |
InChI Key | AJDUMMXHVCMISJ-UHFFFAOYSA-N | Unique chemical identifier |
Solubility | Soluble in organic solvents | Typically dissolves in DMF, DCM, THF, and similar solvents |
Stability | Stable at room temperature | Should be stored away from strong acids and bases |
Optical Rotation | Approximately zero | Due to racemic nature (equal mixture of D and L forms) |
The compound's solubility in organic solvents facilitates its use in peptide synthesis protocols, which often employ solvents like dimethylformamide (DMF) or dichloromethane (DCM). Its stability under standard laboratory conditions allows for convenient handling, though care should be taken to avoid exposure to strong acids that could prematurely cleave the Boc group.
Spectroscopic Characteristics
Identification and quality assessment of Boc-DL-Glu(Obzl)-OH typically relies on various spectroscopic methods. The compound displays characteristic spectral patterns that help confirm its identity and purity:
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals including:
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Singlet at approximately 1.4 ppm for the tert-butyl group (9 protons)
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Complex signals in the 7.3-7.4 ppm region for the aromatic protons of the benzyl group
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Signals corresponding to the glutamic acid backbone protons
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Exchangeable proton signals for the NH and COOH groups
Infrared (IR) spectroscopy would show characteristic absorption bands for:
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Carbamate C=O stretch (Boc group)
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Ester C=O stretch (benzyl ester)
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Carboxylic acid C=O stretch (free alpha-carboxyl)
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N-H stretch (carbamate)
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Aromatic C-H stretches (benzyl group)
Synthesis and Preparation
Purification Methods
After synthesis, Boc-DL-Glu(Obzl)-OH requires purification to remove reagents, byproducts, and any partially protected intermediates. Standard purification methods include:
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Recrystallization from appropriate solvent systems (often ethyl acetate/hexanes mixtures)
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Column chromatography using silica gel with gradient elution
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Preparative high-performance liquid chromatography (HPLC) for higher purity requirements
The Merck Millipore literature describes a general procedure for converting cyclohexylamine (CHA) or dicyclohexylamine (DCHA) salts of protected amino acids to their free acid forms, which may be applicable to the final purification step for Boc-DL-Glu(Obzl)-OH :
"1. Suspend 5 mmole of CHA or DCHA salt in 20 ml ethyl acetate in a separating funnel.
2. Add approx. 1.2 equivalents of ice-cold 10% H3PO4 until pH 3 is reached. Shake until all solid is dissolved."
This procedure continues with separation of the organic layer, washing with cold water, drying over sodium sulfate, and concentration to obtain the free acid form.
Quality Control Considerations
Quality control for Boc-DL-Glu(Obzl)-OH is essential to ensure its suitability for peptide synthesis applications. Key quality parameters include:
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Chemical purity (typically >98% as determined by HPLC)
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Absence of deprotected or partially protected impurities
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Confirmation of structure by spectroscopic methods (NMR, IR, MS)
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Determination of water content and residual solvents
These quality control measures help ensure consistent performance in peptide synthesis protocols, where impurities can lead to failed reactions or side products.
Applications in Peptide Synthesis
Role in Boc-Based Peptide Synthesis
Boc-DL-Glu(Obzl)-OH serves as an essential building block in Boc-based peptide synthesis strategies. The Merck Millipore document specifically lists Boc-Glu(OBzl)-OH among its "recommended protected derivatives for Boc synthesis" , indicating the importance of this protection pattern for glutamic acid in peptide chemistry.
In Boc-based solid-phase peptide synthesis (SPPS), peptides are built on a solid support by sequential addition of protected amino acids. After each coupling reaction, the Boc group is removed using trifluoroacetic acid (TFA), exposing a new amino group for the next coupling step. Throughout this process, the benzyl ester protection on the gamma-carboxyl group remains intact, preventing unwanted side reactions.
The use of Boc-DL-Glu(Obzl)-OH allows incorporation of glutamic acid residues into peptide sequences with control over side-chain reactivity. This is particularly important for glutamic acid, which contains an additional carboxyl group that could otherwise form undesired peptide bonds or undergo side reactions.
Deprotection Strategies
The selective removal of protecting groups from Boc-DL-Glu(Obzl)-OH follows established protocols in peptide chemistry, with different conditions required for each protecting group:
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Boc Group Removal:
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Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v)
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Can also be removed with other strong acids such as HCl in dioxane
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The Merck Millipore document notes that "temperature and time play an important role in suppressing aspartimide formation when using strong acids" , a consideration that may also apply to glutamic acid derivatives
-
-
Benzyl Ester (Obzl) Removal:
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Typically accomplished through catalytic hydrogenation using palladium catalysts (such as Pd/C)
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Alternatively, can be cleaved using strong acids like hydrogen fluoride (HF)
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May also be removed using liquid ammonia/sodium
-
The orthogonal nature of these deprotection conditions allows for selective removal of either protecting group, providing flexibility in peptide synthesis strategies.
Comparison with Similar Compounds
Comparison with Other Protected Glutamic Acid Derivatives
Various protected derivatives of glutamic acid are available for peptide synthesis, each with specific properties and applications. The choice between these derivatives depends on the synthetic strategy, desired selectivity, and compatibility with other reaction conditions.
Table 2: Comparison of Boc-DL-Glu(Obzl)-OH with Similar Protected Glutamic Acid Derivatives
The Merck document specifically recommends Boc-Glu(OBzl)-OH for Boc-based synthesis protocols , highlighting the importance of the benzyl ester protection strategy for the gamma-carboxyl group in glutamic acid.
Research Applications
Role in Peptide-Based Therapeutics
Protected glutamic acid derivatives like Boc-DL-Glu(Obzl)-OH are crucial components in the synthesis of peptide-based therapeutics containing glutamic acid residues. These therapeutics include:
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Enzyme inhibitors targeting specific biochemical pathways
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Receptor agonists and antagonists for various cell signaling processes
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Peptide hormones and their synthetic analogs
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Immunomodulatory peptides for treating autoimmune conditions
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Anti-cancer peptides targeting specific cellular mechanisms
The ability to incorporate glutamic acid with controlled reactivity enables researchers to explore structure-activity relationships and develop peptides with optimized pharmacological properties.
Applications in Protein Engineering
Beyond therapeutic applications, Boc-DL-Glu(Obzl)-OH plays a role in protein engineering efforts aiming to:
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Create modified proteins with novel functions
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Develop protein fragments for structural studies
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Synthesize enzyme active site analogs for mechanistic investigations
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Produce isotopically labeled peptides for NMR studies
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Generate peptide libraries for screening applications
These applications leverage the controlled reactivity provided by the protecting groups to achieve precise modifications in complex peptide structures.
Future Research Directions
Current trends in peptide chemistry suggest several future directions for research involving protected glutamic acid derivatives like Boc-DL-Glu(Obzl)-OH:
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Development of improved deprotection methods with reduced side reactions
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Integration with automated synthesis platforms for higher throughput
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Application of green chemistry principles to reduce environmental impact
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Exploration of novel coupling methods for challenging sequences
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Combination with other synthetic approaches, such as native chemical ligation
These directions reflect the ongoing importance of protected amino acids in advancing peptide chemistry and its applications across multiple fields.
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